![molecular formula C33H50N2O2 B10851376 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol is a synthetic compound that has captured the interest of researchers due to its unique molecular structure and potential applications. It belongs to a class of compounds characterized by the presence of azepane rings, known for their biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol can be achieved through a multi-step process involving:
Formation of the azepane ring structure through a cyclization reaction.
Functionalization of the azepane ring with the appropriate ethyl and hydroxyphenyl substituents.
Final coupling of the substituted azepane rings to achieve the target compound.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using:
Batch reactors where each step is carefully controlled for purity and yield.
Continuous flow reactors that offer better scalability and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol undergoes several types of chemical reactions:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : Potential reduction of the azepane ring can lead to different hydrogenated derivatives.
Substitution: : The phenol group can participate in electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products can include ketones and carboxylic acids.
Reduction can yield different hydrogenated azepane derivatives.
Substitution can lead to various functionalized phenols depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: : Used as a building block for creating complex molecular architectures.
Analytical Chemistry: : Studied for its unique spectroscopic properties.
Biology
Pharmacology: : Potential use in drug design due to its ability to interact with biological targets.
Toxicology: : Assessed for its safety profile and potential toxic effects.
Medicine
Therapeutics: : Investigated for potential use in treating neurological disorders due to its structural similarity to known bioactive compounds.
Diagnostics: : Explored for use in imaging techniques due to its unique chemical structure.
Industry
Material Science:
Catalysis: : Studied for its catalytic properties in various chemical reactions.
Mécanisme D'action
The exact mechanism of action for 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol involves interaction with specific molecular targets. Its effects are mediated through:
Binding to Enzymes: : The hydroxyl and azepane groups facilitate binding to enzyme active sites, potentially inhibiting or modulating enzyme activity.
Receptor Interaction: : May interact with neuronal receptors, influencing signaling pathways involved in neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol: : Similar in structure but with a methoxy group instead of a hydroxy group.
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-aminophenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol: : Contains an amino group, leading to different biological properties.
Uniqueness
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol stands out due to its specific combination of ethyl and hydroxyphenyl groups, which confer unique chemical reactivity and biological activity, making it a versatile compound for various scientific applications.
Conclusion
This compound is a compound with significant potential in multiple fields, from synthetic and analytical chemistry to biological research and industrial applications. Its unique structure and reactivity make it a compound of interest for ongoing research and development.
Propriétés
Formule moléculaire |
C33H50N2O2 |
|---|---|
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
3-[3-ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C33H50N2O2/c1-3-32(28-14-12-16-30(36)24-28)18-6-10-22-34(26-32)20-8-5-9-21-35-23-11-7-19-33(4-2,27-35)29-15-13-17-31(37)25-29/h12-17,24-25,36-37H,3-11,18-23,26-27H2,1-2H3 |
Clé InChI |
XNVOHDDYQCZZQX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCN(C1)CCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



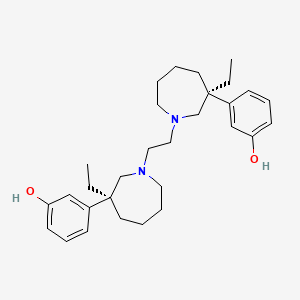
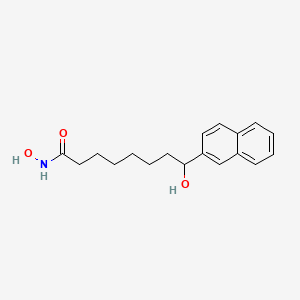
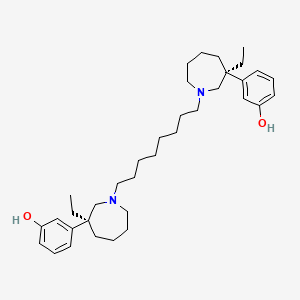

![N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)

![N,N-diCPM[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851364.png)
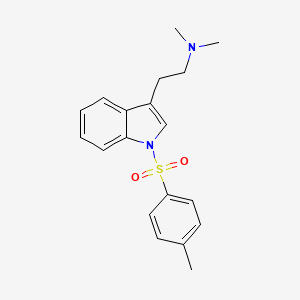
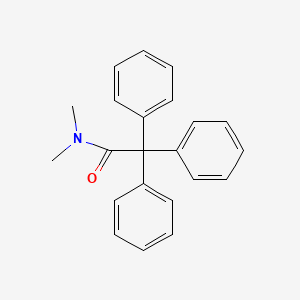
![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
